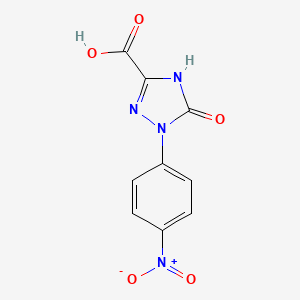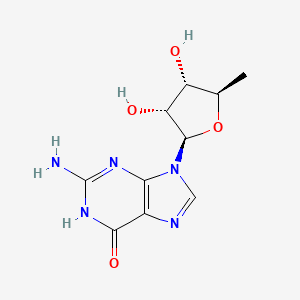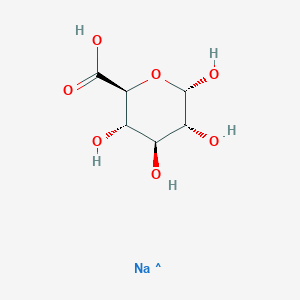![molecular formula C17H11N5O4 B1496610 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene CAS No. 1933530-49-4](/img/structure/B1496610.png)
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene
Overview
Description
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene, or 2-CNP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the triazapentalene family, which is a group of five-membered heterocyclic compounds containing three nitrogen atoms in a ring. 2-CNP has been used in a variety of research applications, including drug delivery, imaging, and bioconjugation.
Scientific Research Applications
2-CNP has found a wide range of applications in scientific research. It has been used as a drug delivery vehicle, as it can be used to transport a wide range of drugs into cells. 2-CNP has also been used for imaging, as it is fluorescent and can be used to track the movement of molecules in cells. Additionally, 2-CNP has been used in bioconjugation, as it can be used to attach proteins to a variety of surfaces.
Mechanism of Action
2-CNP works by forming a covalent bond with the target molecule. This bond is formed when the nitrogen atoms in the 2-CNP molecule react with the oxygen atoms in the target molecule. This reaction causes the target molecule to become attached to the 2-CNP molecule, which allows it to be transported into cells.
Biochemical and Physiological Effects
2-CNP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the uptake of drugs into cells, which can lead to increased efficacy of the drug. Additionally, 2-CNP has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for a variety of conditions. Finally, 2-CNP has been shown to have cytotoxic effects, which can be used to target and destroy cancerous cells.
Advantages and Limitations for Lab Experiments
2-CNP has a number of advantages and limitations for lab experiments. One of the main advantages of 2-CNP is its high solubility in water, which makes it easy to work with in a laboratory setting. Additionally, 2-CNP has a high degree of stability, which allows it to be used in a variety of applications. However, 2-CNP also has some limitations. For example, it is not very selective, which can lead to the binding of non-target molecules. Additionally, 2-CNP is not very efficient, which can lead to low yields of product.
Future Directions
There are a number of potential future directions for 2-CNP research. One potential direction is the development of new synthesis methods for 2-CNP. Additionally, research could be done to improve the selectivity and efficiency of 2-CNP. Furthermore, research could be done to explore the potential applications of 2-CNP in the medical field, such as drug delivery and imaging. Finally, research could be done to explore the potential toxicity of 2-CNP, as it has been shown to have some cytotoxic effects.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(5-aza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-trien-3-yl)-3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-9-12-8-11(17(25)26-22-15(23)4-5-16(22)24)2-3-13(12)14-10-20-6-1-7-21(20)19-14/h1-3,6-8,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMAFJQBPPVGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=CN4C=CC=[N+]4[N-]3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene | |
CAS RN |
1933530-49-4 | |
| Record name | 2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)

![1-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]quinoline-8-ol](/img/structure/B1496530.png)



![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)




![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B1496553.png)

![(3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1496556.png)